molecular formula CH3CHCl2<br>C2H4Cl2 B072308 1,1-Dichloroethane CAS No. 1300-21-6

1,1-Dichloroethane

Cat. No.: B072308
CAS No.: 1300-21-6
M. Wt: 98.96 g/mol
InChI Key: SCYULBFZEHDVBN-UHFFFAOYSA-N
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Description

1,1-Dichloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₄Cl₂. It is a colorless, oily liquid with a chloroform-like odor. This compound is not easily soluble in water but is miscible with most organic solvents. It is primarily used as a feedstock in chemical synthesis, particularly for the production of 1,1,1-trichloroethane .

Preparation Methods

1,1-Dichloroethane can be synthesized through the direct chlorination of ethane. This process involves the reaction of ethane with chlorine gas under controlled conditions to produce this compound. The reaction is typically carried out at elevated temperatures and in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial production of this compound often involves the use of ethylene as a starting material. Ethylene is chlorinated in the presence of a catalyst, such as iron(III) chloride, to produce this compound. This method is highly efficient and widely used in the chemical industry .

Chemical Reactions Analysis

1,1-Dichloroethane undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-dichloroethane primarily involves its interaction with biological membranes and enzymes. As a chlorinated hydrocarbon, it can disrupt the lipid bilayer of cell membranes, leading to increased membrane permeability and potential cell damage. Additionally, it can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to toxic effects .

Comparison with Similar Compounds

1,1-Dichloroethane is similar to other chlorinated hydrocarbons, such as:

    1,2-Dichloroethane:

    1,1-Dichloroethene: This compound is used as a monomer in the production of polyvinylidene chloride copolymers.

This compound is unique in its specific applications and chemical properties, making it a valuable compound in various industrial and research contexts.

Properties

IUPAC Name

1,1-dichloroethane
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InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3
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InChI Key

SCYULBFZEHDVBN-UHFFFAOYSA-N
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Canonical SMILES

CC(Cl)Cl
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Molecular Formula

C2H4Cl2, CH3CHCl2
Record name 1,1-DICHLOROETHANE
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DSSTOX Substance ID

DTXSID1020437
Record name 1,1-Dichloroethane
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Molecular Weight

98.96 g/mol
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Physical Description

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor.
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Boiling Point

135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F
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Flash Point

22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6%
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Density

1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18
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Vapor Density

3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44
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Vapor Pressure

234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg
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Impurities

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample).
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Color/Form

Colorless, oily liquid, Colorless, neutral, mobile liquid

CAS No.

75-34-3, 1300-21-6
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Melting Point

-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F
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Synthesis routes and methods I

Procedure details

The procedure was as described in Example 5 but 2155 g 1,2-dichloroethane containing 1.7 g dissolved iron(III)chloride was introduced into the reactor. The solution contained 0.083 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.12 weight % 1,1,2-trichloroethane.
[Compound]
Name
FeCl3
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Synthesis routes and methods II

Procedure details

The procedure was as in Example 1 but 2072 g 1,2-dichloroethane containing 1.6 g dissolved FeCl3 was introduced into the reactor. The solution contained 0.076 weight % FeCl3, determined colorimetrically. The quantities of ethylene and chlorine introduced in the presence of air underwent reaction inside the reactor to give crude dichloroethane containing 0.18 weight % 1,1,2-trichloroethane.
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FeCl3
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Synthesis routes and methods III

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
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Synthesis routes and methods IV

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
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Synthesis routes and methods V

Procedure details

As a solvent used herein, tetrahydrofuran, dioxane, dioxoran, toluene, dichloromethane, monochlorobenzene, dichloroethane, cyclohexanone, ethyl methyl ketone, acetone can be provided. The solvents may be used singularly or in combination as a mixture.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloroethane
Reactant of Route 2
Reactant of Route 2
1,1-Dichloroethane
Reactant of Route 3
1,1-Dichloroethane
Reactant of Route 4
1,1-Dichloroethane
Reactant of Route 5
1,1-Dichloroethane
Reactant of Route 6
1,1-Dichloroethane

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